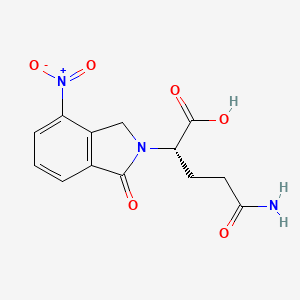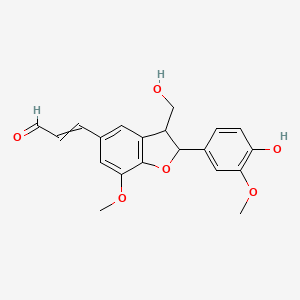
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
The synthesis of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which serves as the core structure.
Functionalization: The thiophene ring is functionalized by introducing a dimethylamino group at the methanamine position.
Reaction Conditions: The reaction conditions often involve the use of reagents such as dimethylamine and formaldehyde under controlled temperature and pressure to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine can be compared with other thiophene derivatives, such as:
(2-Chlorothiophen-3-yl)boronic acid: This compound is used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Tioconazole: An imidazole antifungal agent used to treat fungal infections.
1-(2-chlorothiophen-3-yl)propan-2-amine:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C7H10ClNS |
|---|---|
Peso molecular |
175.68 g/mol |
Nombre IUPAC |
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H10ClNS/c1-9(2)5-6-3-4-10-7(6)8/h3-4H,5H2,1-2H3 |
Clave InChI |
FUMQADPNBJRINA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(SC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


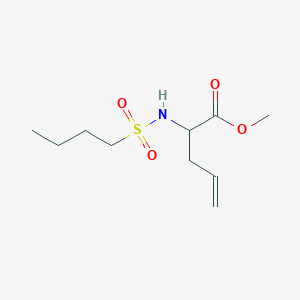
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
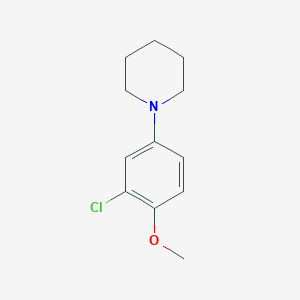
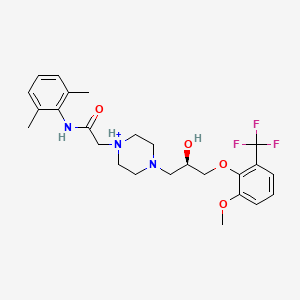
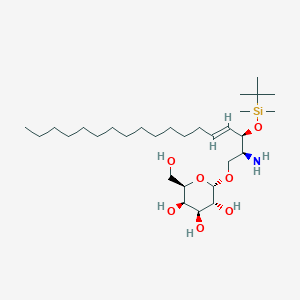
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
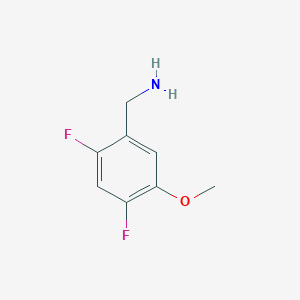
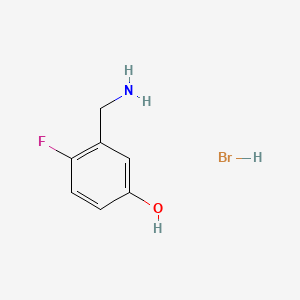
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
